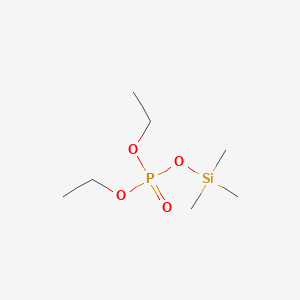

Diethyl trimethylsilyl phosphate

Description

Historical Trajectory and Initial Discoveries of Silyl (B83357) Phosphates as Reactive Intermediates and Reagents

The journey of organophosphorus chemistry began centuries ago, but the specific exploration of silyl phosphates is a more recent development within the broader field of organosilicon chemistry. dtic.milnih.gov Early investigations into organosilicon compounds containing phosphorus revealed their valuable properties, leading to their use as hydraulic liquids, lubricants, plasticizers, and flame arresters. dtic.mil One of the initial methods to create the characteristic Si-O-P bond involved heating polysiloxane oils with phosphorus pentoxide. dtic.mil

A significant milestone in the synthetic utility of these compounds was the development of methods to produce tris(trialkylsilyl) phosphates. These could be synthesized through the reaction of trialkylalkoxysilanes or trialkylchlorosilanes with phosphoric acid. dtic.mil Such methods paved the way for their application as neutralizing agents, for instance, in deactivating alkali metal catalysts used in the production of polyorganosiloxanes. google.comgoogle.com The reaction of phosphoric acid with linear diorganosiloxanes also yielded silyl phosphates suitable for this purpose. google.com

The reactivity of the silyl phosphate (B84403) group was soon recognized. In 1978, Evans, Hurst, and Takacs published influential work on new silicon-phosphorus reagents, including silyl phosphite (B83602) esters, for carbonyl and conjugate addition reactions, highlighting their potential as reactive intermediates in organic synthesis. acs.org This research demonstrated the ability of these reagents to participate in fundamental bond-forming reactions, setting the stage for their broader adoption by the synthetic community.

Contemporary Relevance of Diethyl Trimethylsilyl (B98337) Phosphate within Advanced Synthetic Methodologies

In modern synthetic chemistry, Diethyl trimethylsilyl phosphate and related silyl phosphates are valued for their unique reactivity and the mild conditions under which they can be employed. Silyl phosphites, including Diethyl trimethylsilyl phosphite, serve as important precursors for the Michaelis-Arbuzov reaction, a cornerstone for the formation of carbon-phosphorus bonds. researchgate.net The presence of the silyl group can enhance reaction rates and selectivity compared to their simple alkyl phosphite counterparts.

Organophosphates, the class to which this compound belongs, are versatile substrates in transition-metal-catalyzed reactions. They have been successfully employed in cross-coupling reactions like the Suzuki reaction for forming C-C bonds and in C-H activation processes, where the phosphate group can act as a directing group. mdpi.com For instance, dienyl diethyl phosphates have been used in rhodium-catalyzed vinylation reactions. mdpi.com

Beyond traditional organic synthesis, this compound has found applications in materials science. Organosilicon phosphates are investigated as electrolyte additives in lithium-ion batteries. Tris(trimethylsilyl) phosphate, a closely related compound, has been studied for its ability to scavenge harmful hydrogen fluoride (B91410) (HF) in battery electrolytes, thereby improving cycle life and reducing impedance buildup. acs.org This function is crucial for the stability of high-voltage cathodes. sigmaaldrich.comacs.org The synthesis of functional polymers through processes like the hydrosilylation of polybutadiene (B167195) also represents a key application area for organosilicon modifiers. rsc.org

Classification and Structural Features of this compound within the Broader Family of Organophosphorus Compounds

Organophosphorus compounds are broadly classified based on the oxidation state and coordination number of the central phosphorus atom. wikipedia.org this compound falls into the major class of phosphorus(V) compounds. wikipedia.orgnih.gov Specifically, it is categorized as a phosphate triester, which is an ester of phosphoric acid. nih.govwikipedia.org It is also an organosilicon compound, defined by the presence of a carbon-silicon bond within the trimethylsilyl group and, more critically, the Si-O-P linkage that characterizes it as a silyl phosphate. wikipedia.org

The structure consists of a central phosphorus atom double-bonded to one oxygen atom and single-bonded to three other oxygen atoms. Two of these oxygens are connected to ethyl groups (-CH₂CH₃), and the third is bonded to a trimethylsilyl group (-Si(CH₃)₃). This structure gives the molecule a distinct combination of organic and inorganic character.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₉O₄PSi |

| Molecular Weight | 226.28 g/mol nih.gov |

| IUPAC Name | This compound nih.gov |

| CAS Number | 13716-45-5 epa.gov |

| Canonical SMILES | CCOP(=O)(OCC)OSi(C)C nih.gov |

| InChIKey | KHEAWOWZPDLMMK-UHFFFAOYSA-N nih.gov |

Overview of Key Academic Research Trajectories and Unexplored Frontiers for this compound

Current research involving this compound and its analogs is vibrant and multifaceted, spanning catalysis, materials science, and synthetic methodology. A major trajectory is the continued development of phosphorus-based organocatalysis, including nucleophilic phosphine (B1218219) catalysis and chiral phosphoric acid catalysis, to create complex molecules with high stereoselectivity. nih.gov The unique reactivity of silyl phosphates makes them attractive candidates for designing new catalytic cycles.

In materials science, the application of silyl phosphates as electrolyte additives for advanced batteries is a frontier of intense investigation. While the HF scavenging properties of compounds like tris(trimethylsilyl) phosphate are known, research is now focusing on designing bifunctional additives that can also form protective films on electrode surfaces. acs.orgacs.org The synthesis of novel lithium salts, such as lithium bis(trimethylsilyl) phosphate, from silyl phosphate precursors is a promising avenue for developing safer, high-performance batteries. acs.org The use of silyl phosphine and phosphate precursors for creating materials like quantum dots and specialty polymers is also an expanding field. youtube.commarketresearchintellect.com

Unexplored frontiers include the development of more sustainable and "green" synthetic routes utilizing silyl phosphates. This could involve leveraging them in catalytic cycles to minimize waste, particularly the stoichiometric phosphine oxide byproducts that plague many classical phosphorus-mediated reactions. nih.gov Further exploration of the role of silyl phosphates in mediating single electron transfer (SET) processes could unlock new reaction pathways. nih.gov Additionally, a deeper mechanistic understanding of how the silyl group influences the reactivity and selectivity in metal-catalyzed and organocatalytic reactions will be crucial for the rational design of next-generation reagents and catalysts. acs.orgmdpi.com

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H19O4PSi |

|---|---|

Molecular Weight |

226.28 g/mol |

IUPAC Name |

diethyl trimethylsilyl phosphate |

InChI |

InChI=1S/C7H19O4PSi/c1-6-9-12(8,10-7-2)11-13(3,4)5/h6-7H2,1-5H3 |

InChI Key |

KHEAWOWZPDLMMK-UHFFFAOYSA-N |

Canonical SMILES |

CCOP(=O)(OCC)O[Si](C)(C)C |

Origin of Product |

United States |

Synthetic Strategies for the Preparation of Diethyl Trimethylsilyl Phosphate

Established Synthetic Routes and Mechanistic Considerations

The traditional and most widely employed methods for the preparation of diethyl trimethylsilyl (B98337) phosphate (B84403) involve the silylation of a diethyl phosphonate (B1237965) precursor. These routes are well-documented and provide reliable access to the target compound.

Reaction of Dialkyl Phosphonates with Silylation Agents

The reaction of diethyl phosphonate with a suitable silylating agent stands as a cornerstone for the synthesis of diethyl trimethylsilyl phosphate. The two most common silylating agents used for this transformation are hexamethyldisilazane (B44280) (HMDS) and trimethylsilyl chloride (TMSCl).

The reaction with trimethylsilyl chloride (TMSCl) is a direct approach where the oxygen atom of the diethyl phosphate nucleophilically attacks the silicon atom of TMSCl. rsc.org This process typically requires anhydrous conditions to prevent the hydrolysis of the silylating agent and the product. The reaction generates hydrochloric acid as a byproduct, which may necessitate the use of a base to drive the reaction to completion and neutralize the acid. rsc.org

Hexamethyldisilazane (HMDS) offers an alternative route. Diethyl phosphonate can react with HMDS, often in the presence of a catalyst, to yield diethyl trimethylsilyl phosphite (B83602). researchgate.net This reaction is advantageous as the byproduct is ammonia, which is less corrosive than HCl. However, the reaction of hydrophosphoryl compounds with HMDS can sometimes require harsh conditions, such as elevated temperatures, to proceed efficiently. researchgate.net

The general mechanism for the silylation of diethyl phosphonate involves the activation of the P-H bond, followed by nucleophilic attack of the phosphonate oxygen on the silicon atom of the silylating agent.

Modifications and Optimization of Reaction Conditions

To enhance the efficiency and yield of these established routes, various modifications and optimizations have been explored, focusing on catalysis and the influence of solvents.

Catalysis: The use of catalysts is a key strategy to improve the rate and yield of the silylation reaction. For instance, the reaction of diethyl phosphonate with hexamethyldisilazane can be effectively catalyzed by the addition of zinc(II) chloride (ZnCl₂). In one reported synthesis, diethyl phosphonate reacted with HMDS at 20°C in the presence of 52 mol % of zinc(II) chloride to produce diethyl trimethylsilyl phosphite in 76% yield. researchgate.net Similarly, a combination of zinc sulfate (B86663) (ZnSO₄) and diethylamine (B46881) has been shown to catalyze the reaction of hydrophosphoryl compounds with HMDS at room temperature, affording high yields (89-94%) of the corresponding trimethylsilyl esters within four hours without the need for an inert atmosphere or specially prepared solvents. researchgate.net

Solvent Effects: The choice of solvent can significantly influence the reaction outcome. Nonpolar solvents are generally favored to enhance the selectivity of SN2-type reactions in related glycosylation reactions involving silyl (B83357) triflates, suggesting that solvent polarity can play a crucial role in directing the reaction pathway. acs.org For the synthesis of this compound, anhydrous solvents are crucial to prevent hydrolysis. rsc.org While specific systematic studies on solvent effects for this particular synthesis are not extensively detailed in the reviewed literature, the general principles of solvent polarity and its impact on reaction mechanisms are applicable.

Novel and Emerging Methodologies for Enhanced Synthesis

Research continues to evolve towards more efficient, selective, and environmentally benign methods for the synthesis of this compound. These novel approaches focus on the development of advanced catalytic systems and the incorporation of green chemistry principles.

Development of Catalytic Systems for this compound Formation

The exploration of new catalytic systems aims to overcome the limitations of traditional methods, such as harsh reaction conditions and the use of stoichiometric amounts of reagents. While specific examples for the direct synthesis of this compound using novel catalysts are emerging, related research in organophosphorus chemistry points towards promising directions.

The use of ionic liquids as both solvents and catalysts in organophosphorus synthesis has gained traction. tandfonline.comresearchgate.net Ionic liquids can accelerate reactions like the Michaelis-Arbuzov reaction under mild conditions and facilitate product separation and catalyst recycling. tandfonline.com Although a direct application to this compound synthesis is not explicitly detailed, the potential for ionic liquids to promote the silylation of phosphonates presents a viable area for future development.

Iridium-based catalytic systems have been developed for the silylation of C-H bonds, showcasing the potential of transition-metal catalysis in forming C-Si bonds. escholarship.org While this is a different bond formation, the principles of catalyst design could inspire new approaches for P-O-Si bond formation.

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles are increasingly being applied to organophosphorus synthesis to reduce environmental impact. ejcmpr.comnih.gov Key strategies include the use of safer solvents, solvent-free conditions, and the development of recyclable catalysts.

Solvent-free synthesis is a particularly attractive green approach. While a specific solvent-free synthesis for this compound has not been prominently reported, the synthesis of other organophosphorus compounds under solvent-free conditions has been successfully demonstrated. cas.org This suggests the feasibility of adapting such methods for the silylation of diethyl phosphonate.

The use of water as a solvent in organophosphorus synthesis is another green alternative, though it presents challenges due to the hydrolytic sensitivity of many reagents and products. ingentaconnect.com However, for specific reactions, water-based systems, potentially in biphasic setups with ionic liquids, could offer environmental benefits. tandfonline.com

Purification Techniques for Academic Research Scale Production

The purification of this compound on a laboratory scale is crucial to obtain a product of high purity for subsequent applications. The primary method employed is fractional distillation under reduced pressure.

Given the boiling points of related organosilyl phosphates, vacuum distillation is the standard procedure to separate the desired product from starting materials, byproducts, and any high-boiling residues. For instance, tris(trimethylsilyl) phosphate is purified by vacuum distillation, collecting the fraction at 125-128 °C under 30 mmHg pressure. nih.gov Similarly, a patent describes the purification of tris(trimethylsilyl)phosphite by reduced pressure distillation at 90 °C and 20 mmHg. fnkcrr.ru While the exact boiling point of this compound under vacuum is not consistently reported across all sources, this technique remains the most effective for its purification on a research scale.

Fundamental Reactivity and Reaction Mechanisms of Diethyl Trimethylsilyl Phosphate

Electrophilic and Nucleophilic Characteristics of the Phosphate (B84403) Moiety

The phosphate moiety in diethyl trimethylsilyl (B98337) phosphate exhibits both electrophilic and nucleophilic characteristics, which dictate its reactivity in various chemical transformations. The phosphorus atom is electron-deficient due to the electronegativity of the surrounding oxygen atoms, making it susceptible to nucleophilic attack. This electrophilic nature allows the compound to participate in reactions where it acts as a phosphorylating agent.

Conversely, the oxygen atoms of the phosphate group possess lone pairs of electrons and can act as nucleophiles. This dual reactivity is a key feature of organophosphorus compounds. unibo.it In the context of diethyl trimethylsilyl phosphate, the nucleophilic character is often observed in its reactions with electrophilic species. For instance, it can react with carbonyl compounds, where the oxygen of the P=O group attacks the electrophilic carbon of the carbonyl, leading to the formation of new carbon-phosphorus bonds.

The balance between electrophilic and nucleophilic character can be influenced by the electronic environment around the phosphorus atom. The presence of the electron-donating ethyl groups enhances the nucleophilicity of the phosphoryl oxygen, while the electron-withdrawing nature of the trimethylsilyl group can modulate the electrophilicity of the phosphorus center.

Role of the Trimethylsilyl Group in Activating and Directing Reactivity

The trimethylsilyl (TMS) group plays a pivotal role in modulating the reactivity of this compound. wikipedia.orgontosight.ai Its presence significantly influences the compound's stability and reaction pathways. ontosight.ai

Silyl (B83357) Migration and Transsilylation Processes

Transsilylation, an intermolecular silyl group transfer, is a common reaction for silyl phosphates. In the presence of other nucleophiles, such as alcohols or amines, the trimethylsilyl group can be transferred from the phosphate to the nucleophile. This reactivity is harnessed in various synthetic applications where this compound acts as a silylating agent. For example, it can be used to protect hydroxyl groups in sensitive molecules during multi-step syntheses. wikipedia.org The driving force for these reactions is often the formation of a more stable silylated product.

Unusual intermolecular silyl migration reactions have also been observed, where the silyl group moves between different molecules, leading to unexpected products. researchgate.net

Stepwise Hydrolysis and Degradation Pathways of the Silyl Phosphate Linkage

The P-O-Si linkage in this compound is susceptible to hydrolysis under both acidic and basic conditions. researchgate.netnih.gov The hydrolysis typically proceeds in a stepwise manner. The initial step involves the cleavage of the silicon-oxygen bond, which is generally more labile than the phosphorus-oxygen bonds of the ethyl esters. This cleavage can be facilitated by the attack of a water molecule or a hydroxide (B78521) ion on the silicon atom.

Under acidic conditions, protonation of the phosphoryl oxygen can precede the nucleophilic attack of water. In basic media, direct nucleophilic attack of hydroxide on the silicon atom is more likely. The hydrolysis of the silyl group from the phosphate is a key step in many of its applications, for instance, in "pro-drug" strategies where the silylated phosphate is designed to release the active phosphate species under physiological conditions.

Following the cleavage of the silyl group, the resulting diethyl phosphate can undergo further hydrolysis of its ethyl ester groups, although this process typically requires harsher conditions. researchgate.netnih.gov The degradation of the silyl phosphate linkage can also be initiated by other nucleophiles, leading to various degradation products depending on the reaction conditions and the nature of the attacking species. For instance, in the context of lithium-ion batteries, the reaction with fluoride (B91410) ions (from the decomposition of the electrolyte salt) leads to the formation of fluorotrimethylsilane. researchgate.net

The degradation of polyphosphoesters, which share structural similarities, has been shown to proceed via a backbiting mechanism involving the terminal hydroxyl group, leading to cyclic phosphate products. researchgate.net While this compound is a small molecule, analogous intramolecular cyclization pathways could potentially contribute to its degradation under certain conditions.

Detailed Mechanistic Investigations of this compound-Mediated Transformations

Characterization and Elucidation of Reactive Intermediates

The study of reactions involving this compound often involves the characterization of transient reactive intermediates to elucidate the reaction mechanism. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, particularly ³¹P NMR, are invaluable for monitoring the course of reactions and identifying phosphorus-containing intermediates. nih.gov

In some reactions, silylated phosphonium (B103445) ylides have been identified as key intermediates. researchgate.net These species can be highly reactive and their formation and subsequent transformations dictate the final product distribution. In the context of its use as an electrolyte additive in lithium-ion batteries, reactive intermediates are formed through chemical reactions with electrolyte components. For example, it can react with radical anion intermediates derived from the electrochemical reduction of carbonate solvents. researchgate.net The characterization of surface species formed from these reactions is often carried out using techniques like X-ray photoelectron spectroscopy (XPS) and Fourier-transform infrared spectroscopy (FTIR). researchgate.net

The formation of various trivalent and pentavalent phosphorus species has been observed during cascade reactions involving silylated phosphorus compounds, highlighting the complex equilibria that can be at play. nih.gov In some cases, unexpected derivatives, or "silylation artifacts," can be formed from reactions with silylation reagents and their byproducts, which requires careful analysis to distinguish from the desired reaction pathway. wordpress.com

Transition State Analysis and Energy Profiles of Key Reactions

Understanding the energy profiles and transition states of reactions involving this compound is crucial for predicting reactivity and designing more efficient synthetic methods. Computational methods, such as density functional theory (DFT) calculations, are powerful tools for modeling reaction pathways and calculating the energies of reactants, intermediates, transition states, and products. researchgate.netnih.gov

For example, DFT calculations can be used to investigate the transition states of silyl migration processes and to determine the energy barriers associated with these steps. This information can help to explain the observed regioselectivity and stereoselectivity in certain reactions.

The study of enzyme-catalyzed reactions involving similar phosphate esters provides a framework for understanding transition states in phosphoryl transfer reactions. nih.govbath.ac.uk These studies often involve the use of kinetic isotope effects and linear free-energy relationships to probe the nature of the transition state. While not directly studying this compound, these investigations offer valuable insights into the fundamental principles governing the reactivity of the phosphate group.

The transition state for the hydrolysis of phosphate esters typically involves a pentacoordinate phosphorus center. The geometry and charge distribution of this transition state can be influenced by factors such as the nature of the attacking nucleophile, the leaving group, and the surrounding solvent environment.

Applications of Diethyl Trimethylsilyl Phosphate in Advanced Organic Synthesis

Phosphorylation and Phosphonylating Reagent in C-O and C-N Bond Formation

The labile trimethylsilyl (B98337) group in diethyl trimethylsilyl phosphate (B84403) makes it an effective phosphorylating agent. It readily reacts with nucleophiles like alcohols and amines, facilitating the introduction of a phosphate moiety, a critical functional group in many biological and pharmaceutical compounds.

The phosphorylation of alcohols, phenols, and other hydroxyl-containing compounds is a cornerstone of organic synthesis, used to create phosphate esters that are vital in medicinal chemistry and materials science. nih.govnih.gov While various methods exist, those employing P(V) reagents offer a direct approach. nih.gov Diethyl trimethylsilyl phosphate can act as a phosphorylating agent for alcohols. The reaction involves the nucleophilic attack of the alcohol's hydroxyl group on the phosphorus atom, with the trimethylsilyl group acting as a leaving group that is subsequently removed. This process provides a pathway to monoalkyl phosphates. nih.gov The development of chemoselective phosphorylation methods is crucial, particularly when working with complex molecules that have multiple reactive sites. nih.govnih.govacs.org

For instance, the reaction of an alcohol (ROH) with this compound can be envisioned to proceed via nucleophilic attack on the phosphorus center, leading to the formation of a new P-O bond and the release of a trimethylsilanol (B90980) or a related silylated species.

Table 1: Conceptual Scheme for Alcohol Phosphorylation

| Reactant 1 | Reactant 2 | Product Type |

|---|

Aminophosphorylation, the formation of a P-N bond, is essential for synthesizing phosphoramidates, which are analogues of amino acids and find use as enzyme inhibitors and haptens. The reaction of this compound with primary or secondary amines provides a route to N-phosphorylated products. This transformation is analogous to the phosphorylation of alcohols, where the amine's nucleophilic nitrogen atom attacks the phosphorus center. Such strategies are valuable for creating compounds like N-substituted aminomethylenebisphosphonic acids through multi-component reactions. nih.gov Phosphine-catalyzed reactions have also been developed for the asymmetric formation of C-N bonds, highlighting the importance of phosphorus compounds in this area of synthesis. nih.gov

Stereoselective synthesis, which involves the selective formation of one stereoisomer, is of paramount importance in the synthesis of pharmaceuticals where only one enantiomer or diastereomer may be biologically active. While the development of stereoselective phosphorylation methods is an active area of research, specific, widely-established protocols detailing the use of this compound for the stereoselective phosphorylation of chiral alcohols are not extensively documented in the reviewed literature. General strategies often rely on chiral catalysts or auxiliaries to control the stereochemical outcome of the phosphorylation step.

Utilization in Carbon-Phosphorus (C-P) Bond Formation Reactions

The creation of carbon-phosphorus (C-P) bonds is fundamental to organophosphorus chemistry, producing stable compounds like phosphonates, phosphinates, and phosphine (B1218219) oxides. chemistry-chemists.comnih.gov this compound, primarily through its trivalent phosphite (B83602) tautomer, is a key player in several classic C-P bond-forming reactions.

The Michaelis-Arbuzov reaction is a cornerstone for synthesizing phosphonates from the reaction of a trialkyl phosphite with an alkyl halide. nih.govwikipedia.org Silyl (B83357) phosphites, including diethyl trimethylsilyl phosphite, are highly effective precursors in this reaction. researchgate.netresearchgate.net The reaction is initiated by the nucleophilic attack of the trivalent phosphorus atom on the alkyl halide, forming a phosphonium (B103445) salt intermediate. wikipedia.org In the case of silyl phosphites, the subsequent dealkylation step involves the cleavage of the silyl-oxygen bond by the halide anion, which is a very facile process, often allowing the reaction to proceed under milder conditions than with traditional trialkyl phosphites. oup.comacs.org This produces a diethyl alkylphosphonate and a trimethylsilyl halide. The high reactivity of silyl phosphites makes them valuable reagents for this transformation. ontosight.airesearchgate.net

Table 2: Michaelis-Arbuzov Reaction with Diethyl Trimethylsilyl Phosphite

| Phosphorus Reactant | Halide Reactant | Key Intermediate | Final Product |

|---|

The Pudovik reaction and the related Abramov reaction are primary methods for synthesizing α-hydroxyphosphonates, which are known for their biological activities. mdpi.comnih.govnih.gov The classic Pudovik reaction involves the addition of a dialkyl phosphite to a carbonyl compound. nih.govresearchgate.net Diethyl trimethylsilyl phosphite serves as an excellent reagent in a modified version of this reaction. It adds to aldehydes and ketones to form an intermediate α-(trimethylsilyloxy)alkylphosphonate. psu.edu This silylated adduct is then easily hydrolyzed, often with water or an alcohol under mild conditions, to yield the final α-hydroxyphosphonate. ijsrst.com This two-step, one-pot procedure avoids the often harsh conditions of the traditional Abramov reaction and expands the scope to a wide variety of carbonyl compounds. ijsrst.com

Table 3: Pudovik-type Reaction for α-Hydroxy Phosphonate (B1237965) Synthesis

| Carbonyl Compound | Phosphorus Reagent | Intermediate | Final Product (after hydrolysis) |

|---|---|---|---|

| Aldehyde (R-CHO) | Diethyl trimethylsilyl phosphite | Diethyl α-(trimethylsilyloxy)alkylphosphonate | Diethyl α-hydroxyalkylphosphonate |

This compound as a Silylating Agent and Protecting Group

Protecting functional groups is a critical strategy in multi-step organic synthesis to prevent unwanted side reactions. Alcohols, with their acidic protons and nucleophilic oxygen atoms, often require protection. This compound is a valuable reagent for this purpose, primarily functioning as a protecting group for hydroxyl functionalities. evitachem.com

The protection mechanism involves the reaction of an alcohol with this compound, or more commonly, the reaction of the alcohol with a silylating agent like chlorotrimethylsilane (B32843) to form a trimethylsilyl (TMS) ether. libretexts.org The silylation of an alcohol (R'-OH) with a reagent like chlorotrimethylsilane proceeds via an SN2-like mechanism, where the alcohol attacks the silicon atom, leading to the formation of a stable R'-O-Si(CH₃)₃ bond. libretexts.org Using this compound itself as the silylating agent would involve the transfer of the trimethylsilyl group to the alcohol, with diethyl phosphate as the leaving group.

The resulting trimethylsilyl ether effectively masks the acidic proton of the alcohol, rendering it inert to reagents like Grignard reagents, hydrides, and strong bases. libretexts.orgnrochemistry.com The TMS group is known for its ease of introduction and removal. Deprotection, or cleavage of the silyl ether to regenerate the alcohol, is typically achieved under mild conditions using sources of fluoride (B91410) ions, such as tetrabutylammonium (B224687) fluoride (TBAF), or by treatment with aqueous acid. evitachem.comlibretexts.org

The trimethylsilyl group is one of the simplest silyl protecting groups. For applications requiring greater stability, bulkier silyl groups like tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS) are often used. nrochemistry.comuwindsor.ca However, the TMS group provided by reagents like this compound is advantageous for its straightforward cleavage. It is important to note that silylation reactions can sometimes lead to by-products or artifacts, especially in complex mixtures, which requires careful reaction control and analysis. researchgate.networdpress.comnih.gov

Role in Multi-component and Cascade Reactions

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product, are highly valued for their efficiency and atom economy. Diethyl phosphite, the precursor to this compound, is a key player in several important MCRs for the synthesis of biologically relevant phosphonates.

A prominent example is the three-component reaction between an amine, an aldehyde (or orthoformate), and diethyl phosphite, which leads to the formation of α-aminophosphonates. This reaction, often referred to as a variation of the Kabachnik-Fields reaction, is a straightforward method for creating C-P and C-N bonds simultaneously.

While these reactions typically use diethyl phosphite directly, the involvement of its silylated derivative, diethyl trimethylsilyl phosphite, offers a strategic advantage. Diethyl trimethylsilyl phosphite is significantly more nucleophilic at the phosphorus atom than diethyl phosphite. It can react with electrophiles like aldehydes and imines without the need for a separate base catalyst, in what is known as the Pudovik reaction. The reaction of diethyl trimethylsilyl phosphite with a carbonyl or imine generates a silylated adduct, which upon desilylation (e.g., during aqueous workup or with an alcohol), yields the final α-hydroxy or α-amino phosphonate.

This enhanced reactivity enables cascade sequences where the initial phosphonylation triggers subsequent cyclizations or rearrangements. For example, the product of a Pudovik-type reaction can be an intermediate that undergoes further intramolecular transformations, expanding the molecular complexity in a single synthetic operation. The use of the silylated phosphite allows for milder reaction conditions and can provide access to phosphonate derivatives that are difficult to obtain through traditional methods that rely on the less reactive diethyl phosphite and strong bases.

Integration into Flow Chemistry Systems for Scalable Synthesis

Flow chemistry, which involves performing chemical reactions in a continuously flowing stream through a reactor, offers significant advantages over traditional batch processing. These benefits include superior heat and mass transfer, enhanced safety for highly exothermic or hazardous reactions, precise control over reaction parameters (temperature, pressure, and residence time), and the potential for straightforward automation and scalability. thieme-connect.de

The synthesis and application of organophosphorus compounds, including this compound and its derivatives, are well-suited for flow chemistry systems. For instance, phosphorylation reactions can be highly exothermic, and the excellent temperature control afforded by microreactors prevents the formation of side products and ensures process safety. The synthesis of nucleotide derivatives, which involves phosphorylation, has been successfully demonstrated in continuous flow systems. thieme-connect.de

The generation of reactive intermediates, such as those involved in HWE or C-P coupling reactions, can be precisely managed in a flow reactor. Unstable carbanions or organometallic species can be generated and immediately consumed in a subsequent reaction zone, minimizing decomposition. This "flash chemistry" approach allows for the use of reaction conditions that would be difficult to control in a large-scale batch reactor. thieme-connect.de

Furthermore, multi-step syntheses can be "telescoped" into a single continuous process, eliminating the need for isolation and purification of intermediates. This has been demonstrated in the synthesis of complex active pharmaceutical ingredients (APIs). A flow setup for a process involving this compound could involve an initial reactor for its formation from diethyl phosphite, followed by its injection into a second stream containing a substrate for a phosphorylation, olefination, or coupling reaction. The integration of in-line purification modules can lead to a fully automated system for the scalable production of complex organophosphorus compounds.

Advanced Spectroscopic and Analytical Techniques for Studying Diethyl Trimethylsilyl Phosphate Chemistry

In-situ Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Monitoring and Intermediate Detection (³¹P, ¹H, ¹³C, ²⁹Si NMR)

In-situ Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful tool for monitoring the progress of chemical reactions involving diethyl trimethylsilyl (B98337) phosphate (B84403) without the need for sample extraction. By acquiring spectra at various time points, it is possible to track the consumption of reactants, the formation of products, and the appearance and disappearance of transient intermediates.

³¹P NMR Spectroscopy: The phosphorus-31 nucleus is ideal for studying organophosphate reactions due to its 100% natural abundance, spin of ½, and high sensitivity, which results in sharp signals and a wide range of chemical shifts that are highly sensitive to the local chemical environment. oxinst.commdpi.comhuji.ac.il For diethyl trimethylsilyl phosphate, the ³¹P NMR spectrum would show a characteristic signal whose chemical shift would be distinct from starting materials (e.g., diethyl phosphate) and potential products. Monitoring changes in the ³¹P spectrum allows for direct observation of the phosphorus center's transformation. For instance, in reactions involving the transfer of the trimethylsilyl group, a clear shift in the ³¹P resonance would be observed. Quantitative ³¹P NMR can also be employed to determine the concentration of various phosphorus-containing species in the reaction mixture over time, providing valuable kinetic data. mdpi.com

¹H, ¹³C, and ²⁹Si NMR Spectroscopy: These nuclei provide complementary structural information.

¹H NMR is used to monitor the ethyl (-OCH₂CH₃) and trimethylsilyl (-Si(CH₃)₃) groups. Changes in the chemical shifts and coupling constants of the methylene and methyl protons of the ethyl group, as well as the singlet corresponding to the trimethylsilyl protons, can indicate structural changes or the formation of new species. mdpi.com

¹³C NMR offers a more detailed view of the carbon skeleton. The chemical shifts of the carbons in the ethyl and trimethylsilyl groups are sensitive to their electronic environment, providing confirmation of product structures. mdpi.comchemicalbook.com

²⁹Si NMR , while less sensitive, directly probes the silicon center of the trimethylsilyl group. researchgate.net It is particularly useful for confirming silyl (B83357) group transfer reactions, as the ²⁹Si chemical shift is highly dependent on the atom to which the silicon is bonded (e.g., oxygen vs. another atom).

By combining data from these multinuclear NMR experiments, a comprehensive picture of the reaction pathway can be constructed.

Table 1: Representative NMR Data for this compound and Related Moieties Note: Exact chemical shifts are dependent on solvent and experimental conditions. Data is extrapolated from analogous structures.

| Nucleus | Moiety | Expected Chemical Shift (ppm) | Key Features |

| ³¹P | P in Silyl Phosphate | -5 to -25 acs.org | Single resonance, highly sensitive to substituents. |

| ¹H | -Si(CH₃)₃ | ~0.25 acs.org | Sharp singlet, integration corresponds to 9 protons. |

| -OCH₂CH₃ | ~4.0 mdpi.com | Quartet or multiplet, coupled to -CH₃ protons and potentially ³¹P. | |

| -OCH₂CH₃ | ~1.25 mdpi.com | Triplet, coupled to -OCH₂- protons. | |

| ¹³C | -Si(CH₃)₃ | ~0.7 acs.org | Single resonance. |

| -OCH₂CH₃ | ~64 mdpi.com | Coupled to ³¹P nucleus (²JCP). | |

| -OCH₂CH₃ | ~16 mdpi.com | Coupled to ³¹P nucleus (³JCP). | |

| ²⁹Si | O-Si(CH₃)₃ | +10 to +30 | Sensitive to the nature of the oxygen atom (e.g., P-O-Si). researchgate.net |

Mass Spectrometry (MS) for Identification of Reaction Products and Transient Species

Mass spectrometry (MS) is an indispensable technique for identifying the products and transient species generated in reactions of this compound. Its high sensitivity allows for the detection of compounds present at very low concentrations.

Coupled with Gas Chromatography (GC-MS), it is particularly effective for analyzing complex mixtures of volatile compounds. nih.gov The components of a reaction mixture are separated by the GC column before being introduced into the mass spectrometer for ionization and analysis. This method was used to identify ethyl bis(trimethylsilyl)-phosphate as a derivatization product of phosphatidylethanol. nih.govresearchgate.net

The electron impact (EI) mass spectra of trimethylsilyl derivatives are often characterized by specific fragmentation patterns. nih.gov For this compound, characteristic fragments would include ions resulting from the loss of methyl or ethyl groups, as well as ions containing the trimethylsilyl moiety (e.g., m/z 73, [Si(CH₃)₃]⁺).

Advanced MS techniques can provide deeper mechanistic insights. For instance, Online Electrochemical Mass Spectrometry (OEMS) can be used to monitor volatile species generated during electrochemical reactions in real-time. acs.org In studies of related electrolyte additives like tris(trimethylsilyl) phosphate, OEMS has been used to detect the evolution of gases such as trimethylsilyl fluoride (B91410) (Me₃SiF), indicating reactions with fluoride-containing components of the electrolyte. acs.org Electrospray ionization (ESI-MS) is a softer ionization technique suitable for analyzing less volatile or more polar, charged species directly from solution, which can be crucial for detecting transient, non-volatile intermediates like acylphosphates. researchgate.netchemrxiv.orgcolby.edu

Table 2: Potential Mass Spectrometry Fragments for this compound and Related Species Note: m/z values correspond to the most abundant isotopes.

| m/z | Proposed Fragment Ion | Formula | Significance |

| 226 | [M]⁺ | [C₇H₁₉O₄PSi]⁺ | Molecular Ion |

| 211 | [M - CH₃]⁺ | [C₆H₁₆O₄PSi]⁺ | Loss of a methyl radical. |

| 197 | [M - C₂H₅]⁺ | [C₅H₁₄O₄PSi]⁺ | Loss of an ethyl radical. |

| 153 | [(EtO)₂P(O)O]⁺ | [C₄H₁₀O₄P]⁺ | Loss of trimethylsilyl radical. |

| 73 | [Si(CH₃)₃]⁺ | [C₃H₉Si]⁺ | Characteristic trimethylsilyl cation. nih.gov |

Infrared (IR) Spectroscopy for Real-time Mechanistic Insights

In-situ Infrared (IR) spectroscopy, particularly using Attenuated Total Reflection (ATR) probes, is a powerful method for gaining real-time mechanistic and kinetic information on reactions in solution. chemrxiv.orgrsc.org By immersing an ATR probe directly into the reaction vessel, changes in the concentrations of reactants, products, and intermediates can be monitored continuously by observing their characteristic vibrational frequencies. nih.gov

For this compound, key functional groups have distinct absorption bands in the mid-IR region. The strong P=O (phosphoryl) stretching vibration is particularly informative, as its frequency is sensitive to the electronic environment of the phosphorus atom. The P-O-C, Si-O-P, and Si-C vibrations also provide a unique spectral fingerprint. frontiersin.orgarxiv.org

By tracking the intensity of these bands over time, one can follow the kinetics of the reaction. For example, a decrease in the intensity of a reactant's characteristic peak accompanied by an increase in a product's peak provides a direct measure of the reaction rate. This approach is invaluable for optimizing reaction conditions and understanding the underlying mechanism without disturbing the reaction system. rsc.org

Table 3: Characteristic Infrared Absorption Frequencies for this compound Note: Frequencies are approximate and can vary based on the molecular environment and physical state.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~1260 | P=O stretch | Phosphoryl |

| ~1250 | Si-C symmetric deformation (umbrella mode) | -Si(CH₃)₃ |

| ~1030 | P-O-C stretch (asymmetric) | Phosphate Ester |

| ~960 | Si-O-P stretch | Silyl Phosphate |

| ~840 | Si-C stretch / CH₃ rock | -Si(CH₃)₃ |

X-ray Crystallography of this compound Adducts and Key Intermediates (where applicable for mechanistic studies)

Single-crystal X-ray crystallography provides unambiguous, three-dimensional structural information at the atomic level. While it requires the material to be in a crystalline form, it is the definitive method for characterizing the precise geometry, bond lengths, and bond angles of stable compounds.

In the context of this compound chemistry, this technique would be applied to solid derivatives, reaction adducts, or stable intermediates that can be isolated and crystallized. For example, if this compound forms a stable coordination complex with a metal center, X-ray crystallography could elucidate the exact mode of binding. Such structural data is invaluable for understanding reaction mechanisms. Studies on the related compound, tris(trimethylsilyl) phosphate, have successfully used X-ray diffraction to determine the molecular structures of its zinc complexes. lookchem.com

However, obtaining suitable single crystals can be a significant challenge, especially for reaction intermediates which may be transient or for compounds that are oils at room temperature. For instance, attempts to grow single crystals of the related lithium bis(trimethylsilyl) phosphate were reported to be unsuccessful. acs.org Despite this limitation, when applicable, X-ray crystallography offers unparalleled structural detail that can validate or refute mechanistic proposals derived from spectroscopic data.

Computational and Theoretical Investigations of Diethyl Trimethylsilyl Phosphate

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Bonding Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful methods for elucidating the electronic structure and bonding characteristics of molecules like diethyl trimethylsilyl (B98337) phosphate (B84403). Although direct studies on this specific compound are scarce, research on related organophosphorus compounds, such as diethyl trichloro-methyl phosphonate (B1237965), provides a clear indication of the approach.

In a typical DFT study, the geometry of the molecule is optimized to find its most stable conformation. For diethyl trichloro-methyl phosphonate, calculations at the B3LYP/6-311G(d,p) level of theory have been used to determine its stable structure. researchgate.net This level of theory is also suitable for analyzing the electronic properties of diethyl trimethylsilyl phosphate. Such calculations would reveal key structural parameters.

Table 1: Predicted Structural Parameters for this compound (Analogous Compound Data)

| Parameter | Predicted Value |

|---|---|

| P=O Bond Length | ~1.45 Å |

| P-O(Si) Bond Length | ~1.60 Å |

| P-O(Et) Bond Length | ~1.58 Å |

| Si-O Bond Length | ~1.65 Å |

| O-P-O Bond Angle | ~110-115° |

Note: These are estimated values based on typical bond lengths and angles in similar organophosphate and silyl (B83357) ether compounds as specific data for this compound is not available.

Furthermore, analysis of the frontier molecular orbitals (HOMO and LUMO) and the molecular electrostatic potential (MEP) map would provide insights into the molecule's reactivity. The HOMO would likely be localized on the oxygen atoms, particularly the one in the P=O double bond, indicating their nucleophilic character. The LUMO would be centered around the phosphorus atom, highlighting its electrophilic nature. The MEP map would visually represent the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule, further guiding the understanding of its interactive potential.

Prediction of Reactivity and Selectivity Based on Computational Models

Computational models are instrumental in predicting the reactivity and selectivity of chemical reactions involving organophosphorus compounds. By calculating the energies of reactants, products, and potential transition states, chemists can forecast the most likely reaction pathways.

For instance, in the reaction of diethyl trichloro-methyl phosphonate with diphenyl methyl phosphinite, DFT calculations were able to explain the high regioselectivity observed experimentally. researchgate.net The calculations showed that the nucleophilic attack on a chlorine atom was energetically more favorable than an attack on the carbon atom of the trichloromethyl group. researchgate.net

Applying this approach to this compound, one could predict its reactivity towards various reagents. For example, in a hydrolysis reaction, computational models could determine whether the nucleophilic attack of a water molecule would preferentially occur at the phosphorus center or the silicon atom. The calculated activation barriers for each pathway would reveal the most probable mechanism. Similarly, the selectivity of its reactions with electrophiles or nucleophiles could be assessed by comparing the activation energies of different possible reaction channels.

Elucidation of Reaction Pathways and Transition States through Computational Modeling

A significant strength of computational chemistry lies in its ability to map out entire reaction pathways and characterize the fleeting transition state structures. This provides a level of detail that is often inaccessible through experimental means alone.

Studies on the hydrolysis of triethyl phosphate (TEP), a close structural relative of this compound, have utilized DFT and molecular dynamics (MD) simulations to investigate the reaction mechanisms. cdmf.org.br These studies have shown that the hydrolysis can proceed through different SN2-type mechanisms, and computational modeling was able to determine the preferred pathway by calculating the energy profiles. cdmf.org.br The transition states for these reactions were located and characterized by the presence of a single imaginary frequency in the Hessian matrix, confirming them as true saddle points on the potential energy surface. researchgate.net

For this compound, similar computational modeling could be employed to elucidate the mechanisms of its reactions, such as transesterification or its role as an electrolyte additive. For example, in the context of lithium-ion batteries where related compounds like tris(trimethylsilyl)phosphite (TMSPi) and tris(trimethylsilyl)phosphate (TMSPa) are used as additives, computational studies could model the interactions with electrolyte components and electrode surfaces. acs.orgsci-hub.red This would help in understanding how these additives function, for instance, by scavenging harmful species like HF. sci-hub.red

Molecular Dynamics Simulations to Understand Solvent Effects and Intermolecular Interactions

Molecular dynamics (MD) simulations offer a powerful lens to study the dynamic behavior of molecules and their interactions with the surrounding environment, such as solvent molecules. While specific MD simulations for this compound are not readily found, studies on other organophosphorus compounds in condensed phases illustrate the utility of this technique.

For example, MD simulations have been performed on diethyl(methyl)(isobutyl)phosphonium hexafluorophosphate (B91526) to investigate its structural and transport properties in both solid and liquid phases. nih.gov These simulations provided atomistic-level insights into molecular motions and phase transitions. nih.gov

Future Research Directions and Emerging Paradigms in Diethyl Trimethylsilyl Phosphate Chemistry

Development of Novel Catalytic Systems for Diethyl Trimethylsilyl (B98337) Phosphate-Mediated Transformations

The development of innovative catalytic systems is paramount to unlocking the full synthetic potential of diethyl trimethylsilyl phosphate (B84403). While it is known to participate in reactions such as the Michaelis-Arbuzov reaction, future research will likely focus on catalysts that can enhance its reactivity, selectivity, and substrate scope. researchgate.netnih.gov

One promising direction is the exploration of Lewis acid catalysis . Chiral Lewis acids, for instance, could be employed to induce enantioselectivity in reactions where diethyl trimethylsilyl phosphate acts as a nucleophile. rsc.orgacs.orgnih.gov The coordination of a Lewis acid to the phosphoryl oxygen would increase the electrophilicity of the phosphorus atom, potentially enabling reactions with less reactive electrophiles. Furthermore, the development of recoverable and reusable solid acid catalysts could offer more sustainable and industrially viable processes.

Transition metal catalysis also presents a fertile ground for discovery. Palladium-catalyzed cross-coupling reactions, for example, could be adapted to forge new carbon-phosphorus bonds using this compound as a phosphorus source. nih.gov Future work might involve the design of novel phosphine (B1218219) ligands that can facilitate such transformations with higher efficiency and broader functional group tolerance. The exploration of other transition metals, such as nickel, copper, or gold, could also unveil new catalytic cycles and reaction pathways.

Finally, the burgeoning field of organocatalysis offers exciting possibilities. Chiral phosphoric acids and their salts have emerged as powerful catalysts for a variety of asymmetric transformations. acs.orglibretexts.org It is conceivable that these or related organocatalysts could be designed to activate this compound and mediate its reaction with a range of substrates in a highly stereocontrolled manner.

Exploration of this compound in Stereoselective and Asymmetric Synthesis

The demand for enantiomerically pure compounds, particularly in the pharmaceutical industry, drives the continuous development of new methods for asymmetric synthesis. This compound, with its reactive phosphorus center, is a promising candidate for the development of novel stereoselective transformations.

A key area of future research will be the use of chiral catalysts to control the stereochemical outcome of reactions involving this compound. rsc.orgacs.orgnih.govnih.govlibretexts.orgresearchgate.netnih.govresearchgate.net For instance, in the addition of this compound to prochiral aldehydes or imines, a chiral Lewis acid or a chiral organocatalyst could be used to favor the formation of one enantiomer of the resulting α-hydroxy or α-amino phosphonate (B1237965).

The development of diastereoselective reactions is another important avenue. By using substrates that already contain a chiral center, it may be possible to control the formation of a new stereocenter with high diastereoselectivity. This approach could be particularly useful in the synthesis of complex molecules with multiple stereocenters.

The table below summarizes potential asymmetric reactions where this compound or analogous silyl (B83357) phosphites could be employed, highlighting the type of catalyst and the potential product.

| Reaction Type | Chiral Catalyst/Auxiliary | Substrate | Potential Product |

| Asymmetric Protonation | Chiral Phosphine-Silver(I) Complex | Silyl Enolate | Chiral Ketone |

| Asymmetric Diels-Alder | Chiral N-Triflyl Phosphoramide (Brønsted Acid) | α,β-Unsaturated Ketone | Chiral Cycloadduct |

| Asymmetric Hetero-Diels-Alder | Chiral Calcium BINOL-derived Phosphate | α-Keto Ester | Chiral Tetrahydropyran |

| Enantioselective Cyclization | Cationic Gold or Palladium Phosphine Complex | Silyloxyenyne | Chiral Cyclopentane Derivative |

This table presents potential future applications based on analogous reactions and is for illustrative purposes.

Application in the Synthesis of Complex Natural Products and Pharmaceutical Scaffolds

The synthesis of complex natural products and novel pharmaceutical scaffolds remains a significant challenge in organic chemistry. This compound could emerge as a valuable tool in this endeavor due to its ability to introduce the versatile phosphonate moiety into organic molecules.

Future research is expected to focus on incorporating this compound into the synthesis of biologically active phosphonates, including antiviral and anticancer agents. researchgate.netnih.govmit.edunih.gov The phosphonate group is a well-known pharmacophore that can mimic the transition state of enzymatic reactions or act as a phosphate mimic, leading to potent biological activity. The development of efficient and stereoselective methods for the synthesis of phosphonate-containing building blocks from this compound will be crucial in this context.

Furthermore, this compound could be employed in the synthesis of phosphonate-based prodrugs . nih.gov The silyl and ethyl groups can be designed to be cleaved in vivo, releasing the active phosphonic acid. This strategy could be used to improve the bioavailability and pharmacokinetic properties of drug candidates.

The application of this compound in the total synthesis of complex natural products containing a phosphorus atom is another exciting prospect. Its reactivity could be harnessed to construct key phosphonate-containing fragments of these intricate molecules.

Integration of this compound Chemistry with Artificial Intelligence and Machine Learning for Reaction Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of chemical synthesis. In the context of this compound chemistry, these computational tools hold immense promise for accelerating discovery and optimizing reaction conditions.

A primary application of AI/ML will be in the prediction of reaction outcomes . By training algorithms on large datasets of known reactions involving organophosphorus compounds, it will be possible to predict the products, yields, and stereoselectivity of new transformations involving this compound with a high degree of accuracy. This predictive power will enable chemists to design more efficient synthetic routes and avoid unnecessary experimentation.

ML models can also be used for reaction optimization . By systematically varying reaction parameters such as temperature, solvent, catalyst, and substrate concentrations in a virtual environment, it is possible to identify the optimal conditions for a given transformation much faster than through traditional experimental methods. This will be particularly valuable for complex reactions where multiple parameters need to be fine-tuned.

Furthermore, AI can be employed for the de novo design of novel reagents and catalysts . By learning the relationship between molecular structure and reactivity, AI algorithms can propose new organosilicon phosphate reagents with tailored reactivity profiles or novel catalysts that are specifically designed to promote desired transformations of this compound.

Design of New Organosilicon Phosphate Reagents with Tuned Reactivity Profiles

While this compound is a versatile reagent, there is significant scope for the design and synthesis of new organosilicon phosphate reagents with fine-tuned reactivity. By systematically modifying the substituents on both the silicon and phosphorus atoms, it should be possible to control the electronic and steric properties of the reagent, thereby influencing its reactivity and selectivity. nih.govsemanticscholar.orgresearchgate.net

One area of exploration is the modification of the silyl group . Replacing the trimethylsilyl group with bulkier silyl groups, such as triisopropylsilyl (TIPS) or tert-butyldimethylsilyl (TBS), could enhance the steric hindrance around the phosphate moiety. This could be exploited to achieve higher diastereoselectivity in reactions with chiral substrates. Conversely, introducing electron-withdrawing groups on the silicon atom could increase the Lewis acidity of the silicon, potentially influencing the reaction mechanism.

The variation of the alkoxy groups on the phosphorus atom also offers a means of tuning reactivity. Replacing the ethyl groups with other alkyl or aryl groups can alter the nucleophilicity and steric environment of the phosphorus center. For example, using more electron-donating alkoxy groups could increase the nucleophilicity of the phosphate, making it more reactive towards electrophiles.

The table below illustrates potential modifications to the this compound structure and the expected impact on its reactivity.

| Modification | Example Substituent | Expected Impact on Reactivity |

| Bulkier Silyl Group | Triisopropylsilyl (TIPS) | Increased steric hindrance, potentially leading to higher diastereoselectivity. |

| Electron-withdrawing Silyl Group | Trichlorosilyl | Increased Lewis acidity of silicon, potentially altering reaction pathways. |

| Electron-donating Alkoxy Group | iso-Propoxy | Increased nucleophilicity of the phosphorus center. |

| Electron-withdrawing Alkoxy Group | Trifluoroethoxy | Decreased nucleophilicity of the phosphorus center. |

This table provides a conceptual framework for the design of new reagents and the expected trends in reactivity.

Advanced Materials Science Applications Derived from this compound Chemistry

The unique properties of organosilicon phosphates make them attractive candidates for applications in materials science. Future research in this area is likely to focus on the use of this compound and its derivatives in surface functionalization and polymer modification.

Surface functionalization is a key application area. nih.govnih.govresearchgate.netresearchgate.net The phosphate group can act as an effective anchor to bind to the surface of various materials, particularly metal oxides like silica (B1680970) and titania. The trimethylsilyl group, on the other hand, can be hydrolyzed to form silanol (B1196071) groups, which can then be used for further functionalization or to promote adhesion. This makes this compound a promising agent for modifying the surface properties of materials, for example, to improve their biocompatibility, hydrophobicity, or catalytic activity.

In the realm of polymer chemistry , this compound can be used as a monomer or a modifying agent to introduce phosphorus and silicon into polymer backbones. acs.org This can impart desirable properties to the resulting materials, such as improved thermal stability, flame retardancy, and adhesion. For instance, incorporating this compound into a polymer matrix could enhance its performance as a coating or an adhesive.

Furthermore, the reactivity of the P-O-Si linkage could be exploited in the development of stimuli-responsive materials . For example, materials functionalized with this compound could be designed to release a payload or change their properties in response to changes in pH or the presence of specific enzymes.

Q & A

Q. What are the recommended methods for synthesizing diethyl trimethylsilyl phosphate in a laboratory setting?

Methodological Answer: this compound can be synthesized via a two-step process:

Phosphorylation : React diethyl chlorophosphate with a hydroxyl-containing substrate (e.g., alcohols or amines) using diisopropylethylamine (DIPEA) as a base at room temperature to form the intermediate diethyl phosphate ester .

Silylation : Treat the intermediate with trimethylsilyl bromide (TMSBr) at low temperatures (e.g., −65°C), followed by methanolysis to cleave the silyl-protecting group and yield the final product .

Key Considerations: Monitor reaction progress via thin-layer chromatography (TLC) and ensure anhydrous conditions to prevent hydrolysis.

Q. What analytical techniques are suitable for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Analyze , , and NMR spectra to confirm structural integrity. For example, NMR signals for trimethylsilyl groups typically appear as singlets near δ 0.1–0.3 ppm .

- Gas Chromatography–Mass Spectrometry (GC-MS) : Derivatize the compound using agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to enhance volatility. Compare retention indices and fragmentation patterns with literature data .

- Elemental Analysis : Verify purity by matching experimental C, H, and P content with theoretical values.

Q. What safety precautions are essential when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation .

- Waste Management : Collect chemical waste in designated containers for halogenated organics. Neutralize acidic byproducts before disposal .

- Emergency Protocols : In case of skin contact, rinse immediately with water for 15 minutes and seek medical attention. For spills, absorb with inert material (e.g., vermiculite) and ventilate the area .

Advanced Research Questions

Q. How can researchers investigate the stability of this compound under varying experimental conditions?

Methodological Answer:

- Thermal Stability : Conduct thermogravimetric analysis (TGA) to assess decomposition temperatures. Compare stability in inert (N) vs. oxidative (O) atmospheres .

- Hydrolytic Stability : Expose the compound to buffers of varying pH (e.g., 2–12) and monitor degradation via HPLC or NMR. Silyl esters are typically hydrolyzed under acidic or basic conditions, forming phosphoric acid and trimethylsilanol .

- Long-Term Storage : Store in airtight containers under argon at −20°C. Periodically test purity using GC-MS to detect decomposition products .

Q. What strategies can resolve contradictory data in the catalytic applications of this compound?

Methodological Answer:

- Mechanistic Probes : Use isotopic labeling (e.g., or tracers) to track reaction pathways. For example, in transesterification reactions, determine whether the silyl group acts as a leaving group or stabilizes intermediates .

- Cross-Validation : Employ multiple analytical techniques (e.g., NMR, IR, and X-ray crystallography) to confirm product structures. For instance, inconsistencies in NMR data may arise from residual solvents or stereochemical ambiguities .

- Computational Modeling : Perform density functional theory (DFT) calculations to predict reactivity and compare with experimental outcomes .

Q. How does the trimethylsilyl group influence the reactivity of this compound in organic synthesis?

Methodological Answer:

- Steric Effects : The bulky trimethylsilyl group hinders nucleophilic attack at the phosphorus center, making the compound more stable than non-silylated analogs. This property is exploited in phosphorylation reactions requiring selective protection .

- Electronic Effects : The electron-donating silyl group increases the electrophilicity of the phosphorus atom, enhancing reactivity toward nucleophiles like alcohols or amines.

- Applications : Use as a phosphorylating agent in oligonucleotide synthesis or as a stabilizer in lithium-ion battery electrolytes, where it scavenges HF impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.